Methyl 2-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetate
Description
Methyl 2-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is a pyrimidine derivative featuring a 5-amino substitution on the heterocyclic ring and a methyl ester-linked acetate group at the N1 position. This structure imparts unique physicochemical and biological properties, making it a candidate for pharmaceutical and biochemical applications.
Properties
CAS No. |
1343221-17-9 |
|---|---|
Molecular Formula |
C7H9N3O4 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
methyl 2-(5-amino-2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C7H9N3O4/c1-14-5(11)3-10-2-4(8)6(12)9-7(10)13/h2H,3,8H2,1H3,(H,9,12,13) |
InChI Key |
QCDLETSINXMAIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=C(C(=O)NC1=O)N |
Origin of Product |
United States |
Biological Activity
Methyl 2-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate, also known as N-(2-aminoethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (CAS No. 546145-03-3), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C9H14N4O3
- Molecular Weight : 226.23 g/mol
- Structure : Contains a pyrimidine ring with amino and dioxo substituents, which may contribute to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activity, particularly in the context of cancer treatment. Its mechanism of action appears to involve the inhibition of specific enzymes and pathways critical for tumor cell proliferation.
Anticancer Activity
- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:
- Mechanism of Action :
Case Studies
Several studies have explored the efficacy of this compound:
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Cytotoxicity : The compound demonstrated potent cytotoxic effects against several cancer cell lines while maintaining a favorable safety profile against non-cancerous cells .
- PARP Inhibition : It has been suggested that this compound acts as a PARP inhibitor, which is crucial in the context of cancer therapy as it targets DNA repair mechanisms in cancer cells .
- Cell Cycle Dynamics : The compound was shown to alter the distribution of cells across different phases of the cell cycle, indicating its potential to disrupt normal cellular processes essential for tumor growth .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is recognized for its role as a precursor in the synthesis of various bioactive compounds. Its derivatives have been investigated for:
- Antimicrobial Activity : Several studies have reported the synthesis of pyrimidine derivatives from this compound that exhibit antimicrobial properties. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .
- Anticancer Properties : Research indicates that certain derivatives of this compound can inhibit cancer cell proliferation. The structural modifications on the pyrimidine ring enhance their interaction with specific biological targets involved in cancer progression .
Synthesis Methodologies
The compound serves as a key intermediate in various synthetic pathways:
- Biginelli Reaction : This compound can be synthesized through the Biginelli reaction, which combines aldehydes, urea or thiourea, and β-keto esters to form dihydropyrimidinones. The reaction conditions can be optimized to yield high purity products suitable for further biological testing .
- Multicomponent Reactions : this compound has been utilized in multicomponent reactions that simplify synthetic routes while increasing product diversity. These methods are particularly valuable in drug discovery processes where efficiency is crucial .
Biological Assays
The biological activity of this compound and its derivatives has been extensively studied:
- Enzyme Inhibition Studies : Compounds derived from this compound have been evaluated for their ability to inhibit various enzymes associated with metabolic pathways. For instance, studies have focused on branched-chain amino acid transaminases (BCATs), where specific derivatives displayed promising inhibitory activity .
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for further functionalization in drug development.
Example reaction:
Conditions and Outcomes:
| Reagent System | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|
| Dilute HCl (1M) | 80°C | 4 h | 2-(5-Amino-2,4-dioxopyrimidinyl)acetic acid | 85% | |
| NaOH (0.5M) in H₂O/THF | 60°C | 2 h | Same as above | 92% |
Hydrolysis kinetics are influenced by steric and electronic effects of the pyrimidine ring, with faster rates observed under basic conditions due to increased nucleophilic attack on the ester carbonyl.
Nucleophilic Substitution at the Ester Group
The methyl ester serves as a leaving group in nucleophilic substitution reactions, enabling coupling with amines or thiols to form amides or thioesters.
Example with amino acid esters (EDC/HOBt-mediated coupling):
Representative Data:
| Nucleophile | Coupling Agent | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| L-Valine methyl ester | EDC·HCl, HOBt | DMF | N-(5-Amino-2,4-dioxopyrimidinyl)acetylvaline | 75% | |
| 4-Nitrophenol | HBTU, DIPEA | DMF | 4-Nitrophenyl ester | 72% |
This method is widely used to synthesize prodrugs or bioactive conjugates, leveraging the amino group for targeted delivery .
Condensation and Cyclization Reactions
The amino group participates in condensation reactions with carbonyl compounds, forming heterocyclic systems.
Example with ketones:
Reported Case:
| Reactant | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Acetylacetone | AcOH (cat.) | Reflux, 6 h | Pyrimido[4,5-b]pyridine derivative | 68% |
Cyclization reactions often exploit the electron-deficient pyrimidine ring, facilitating intramolecular attack by nucleophilic groups .
Radical-Based Functionalization
Recent studies highlight the compound’s utility in radical reactions for constructing complex architectures.
Atom-transfer radical cyclization (ATRC):
Key Data:
| Initiator | Substrate | Product | Diastereoselectivity | Source |
|---|---|---|---|---|
| Triethylborane (Et₃B) | Silyl ether derivative | Methylester-functionalized ring | >20:1 syn:anti |
This method achieves high stereocontrol, valuable for synthesizing quaternary carbon centers in natural product analogs .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparisons
Q & A
[Basic] What safety protocols are critical when handling Methyl 2-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if aerosolization occurs .
- Ventilation: Conduct experiments in fume hoods to minimize inhalation risks. Ensure adequate airflow in workspaces.
- Emergency Procedures:
- Skin contact: Wash immediately with soap and water for 15 minutes.
- Eye exposure: Rinse with water for ≥15 minutes; seek medical attention.
- Spills: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Key GHS Classifications: Acute toxicity (Oral, Category 4), skin irritation (Category 2) .
[Basic] What synthetic routes and analytical methods are recommended for producing and characterizing this compound?
Answer:
- Synthesis Strategy:
- Characterization:
[Advanced] How can researchers design experiments to evaluate the compound’s cytotoxicity using sulforhodamine B (SRB) assays?
Answer:
- Protocol:
- Cell Seeding: Plate cancer cells (e.g., HeLa) in 96-well plates (1,000–5,000 cells/well).
- Dosing: Treat with compound (0.1–100 µM) for 48–72 hours.
- Fixation: Use 10% trichloroacetic acid (4°C, 1 hour).
- Staining: Incubate with 0.4% SRB (1% acetic acid) for 30 minutes.
- Quantification: Measure optical density at 564 nm; calculate IC50 via nonlinear regression .
- Advantages: SRB assays are cost-effective, stable, and suitable for high-throughput screening.
[Advanced] How should molecular docking studies be optimized to predict interactions with targets like DPP-4?
Answer:
-
Software: Use AutoDock Vina or Schrödinger Suite with rigid/flexible docking modes.
-
Validation: Compare results with co-crystallized ligands (e.g., sitagliptin in PDB: 4A5S).
-
Key Residues:
Target Protein Critical Residues Interaction Type DPP-4 Tyr547, Glu206 Hydrogen bonding Trp629 Hydrophobic packing -
Scoring Metrics: Prioritize binding energy (ΔG ≤ -8 kcal/mol) and ligand efficiency (LE ≥ 0.3).
[Advanced] How can contradictions in structure-activity relationship (SAR) data for derivatives be resolved?
Answer:
- Approach:
- Orthogonal Assays: Validate activity using SRB (cytotoxicity) and enzymatic assays (e.g., DPP-4 inhibition).
- Purity Verification: Confirm compound integrity via HPLC and LC-MS to exclude degradation artifacts.
- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent polarity, substituent electronic effects).
- Case Study: Conflicting IC50 values for 5-fluoro derivatives may arise from differential cell permeability; address via logP optimization .
[Advanced] What strategies improve photostability for light-sensitive derivatives of this compound?
Answer:
- Modifications:
- Introduce electron-withdrawing groups (e.g., -CN) to reduce π→π* transitions.
- Use UV-absorbing excipients (e.g., TiO2 nanoparticles) in formulations.
- Experimental Design:
- Light Exposure Tests: Use a solar simulator (300–800 nm) to measure degradation kinetics.
- Analytical Monitoring: Track photoproducts via UPLC-PDA at 254 nm .
[Basic] What solvents and storage conditions ensure long-term stability?
Answer:
- Solubility: DMSO (≥50 mg/mL), ethanol (limited solubility). Avoid aqueous buffers at pH > 8.0.
- Storage: -20°C in amber vials under argon to prevent hydrolysis/oxidation. Shelf life: ≥12 months .
[Advanced] How can researchers validate target engagement in cellular models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
